

# What is the chemical structure of Lamotrigine N2-Oxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lamotrigine N2-Oxide

Cat. No.: B194302

[Get Quote](#)

## An In-depth Technical Guide to Lamotrigine N2-Oxide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Lamotrigine N2-Oxide**, a key metabolite of the widely used anticonvulsant and mood-stabilizing drug, Lamotrigine. The guide covers its chemical structure, physicochemical properties, metabolic pathway, and detailed analytical protocols for its quantification in biological matrices.

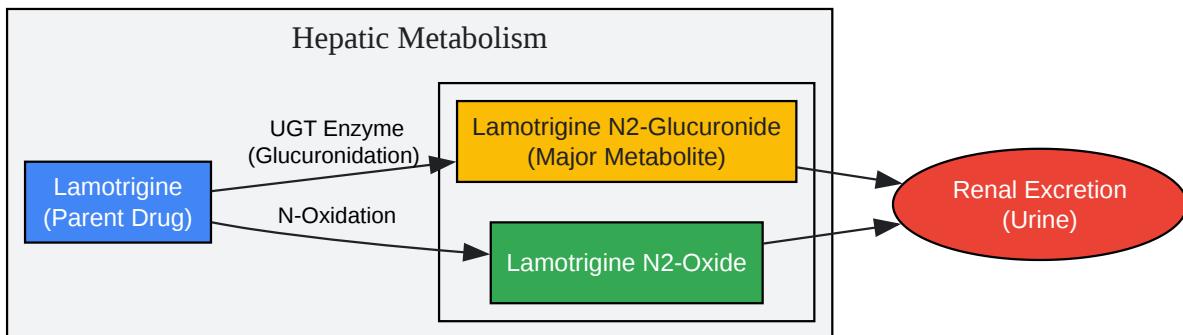
## Chemical Identity and Structure

**Lamotrigine N2-Oxide** (LTG N2-Oxide) is a primary metabolite of Lamotrigine, formed through oxidation.<sup>[1][2]</sup> Its formal chemical name is 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide.<sup>[1]</sup> The structure consists of a 2,3-dichlorophenyl group attached to a 1,2,4-triazine ring, which is substituted with two amino groups and an N-oxide at the 2-position of the triazine ring.

The canonical SMILES representation of the molecule is

C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O.[3][4]

Caption: Logical diagram of **Lamotrigine N2-Oxide** structure.


## Physicochemical Properties

**Lamotrigine N2-Oxide** is synthesized and used as a reference standard for analytical and quality control applications in drug development and clinical monitoring. Its key physicochemical properties are summarized below.

| Property           | Value                                                          | Reference |
|--------------------|----------------------------------------------------------------|-----------|
| Molecular Formula  | C <sub>9</sub> H <sub>7</sub> Cl <sub>2</sub> N <sub>5</sub> O |           |
| Molecular Weight   | 272.09 g/mol                                                   |           |
| Monoisotopic Mass  | 271.0027653 Da                                                 |           |
| CAS Number         | 136565-76-9                                                    |           |
| IUPAC Name         | 6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine |           |
| Synonyms           | LTG N2-oxide, Lamotrigine<br>Impurity 20                       |           |
| XLogP3 (Predicted) | 1.4                                                            |           |
| Appearance         | Solid                                                          |           |
| Solubility         | Slightly soluble in DMSO and<br>Methanol                       |           |

## Metabolic Pathway of Lamotrigine

Lamotrigine is extensively metabolized in the liver, primarily through glucuronidation by UDP-glucuronyl transferases. A secondary but significant metabolic route is N-oxidation, which results in the formation of **Lamotrigine N2-Oxide**. This metabolite, along with the N2-glucuronide conjugate, is then excreted in the urine. Understanding this pathway is critical for evaluating the drug's pharmacokinetics and potential drug-drug interactions.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Lamotrigine.

## Experimental Protocols

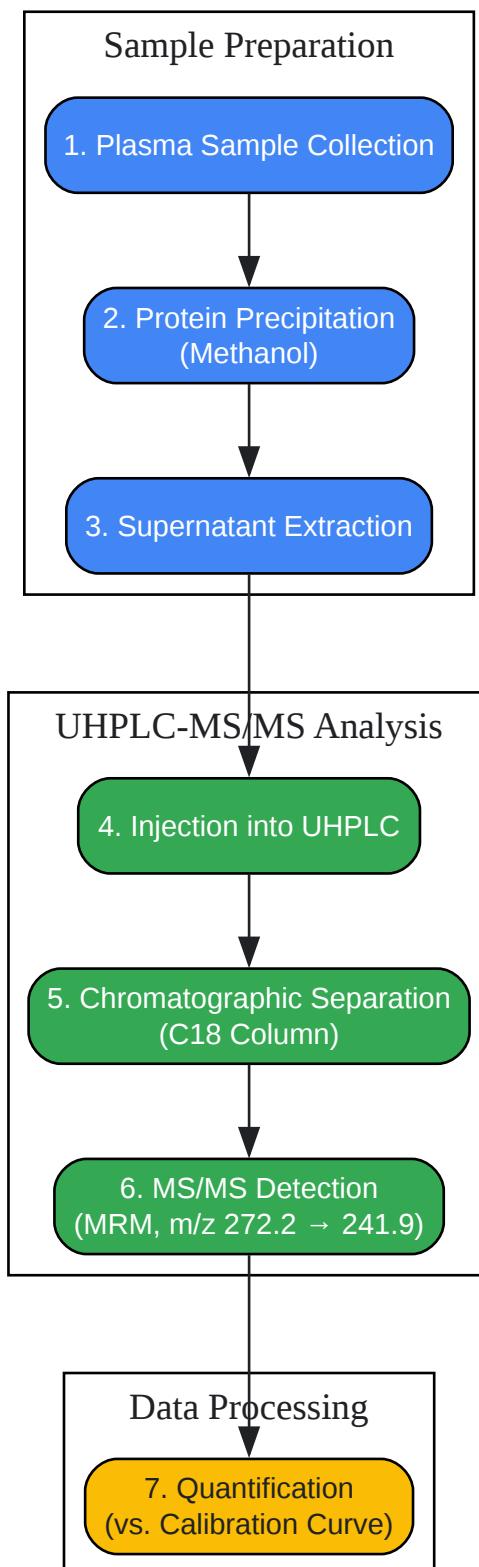
### Quantification of Lamotrigine N2-Oxide in Human Plasma via UHPLC-MS/MS

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method allows for the simultaneous determination of Lamotrigine and its key metabolites, including the N2-Oxide, in patient plasma. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies.

#### A. Sample Preparation:

- Collection: Collect patient blood samples in appropriate anticoagulant tubes.
- Separation: Centrifuge the blood samples to separate the plasma.
- Protein Precipitation: Precipitate plasma proteins by adding methanol. This step effectively releases the analytes into the supernatant for analysis.
- Extraction: Centrifuge the mixture and collect the supernatant containing **Lamotrigine N2-Oxide** and other analytes.

#### B. Chromatographic Conditions:


- System: UHPLC system coupled with a tandem mass spectrometer.
- Column: Agilent Poroshell 120 SB-C18 (4.6 × 50 mm, 2.7 µm) or equivalent.
- Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.
- Flow Rate: 0.4 mL/min.
- Total Run Time: 3 minutes.

#### C. Mass Spectrometry Detection:

- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Ion Transition: The specific precursor-to-product ion transition for **Lamotrigine N2-Oxide** is m/z 272.2 → 241.9.
- Internal Standard: A stable isotope-labeled version of Lamotrigine (e.g., LTG-<sup>13</sup>C<sub>3</sub>) is used as an internal standard, with an ion transition of m/z 259.1 → 144.8.

#### D. Method Validation:

- Calibration Range: The method is linear over a calibration range of 0.000625 to 0.05 mg/L for **Lamotrigine N2-Oxide**.
- Precision and Accuracy: The method demonstrates high precision, with intra-day and inter-day coefficients of variation (CV) of less than 15%.
- Stability: Analytes are stable in plasma for at least 8 hours at room temperature, 80 days at -80 °C, and through three freeze-thaw cycles.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for **Lamotrigine N2-Oxide**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lamotrigine N2-Oxide | C9H7Cl2N5O | CID 15089895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Lamotrigine n2-oxide (C9H7Cl2N5O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [What is the chemical structure of Lamotrigine N2-Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194302#what-is-the-chemical-structure-of-lamotrigine-n2-oxide\]](https://www.benchchem.com/product/b194302#what-is-the-chemical-structure-of-lamotrigine-n2-oxide)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)